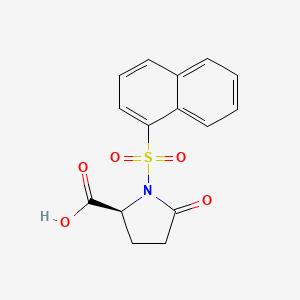

1-(Naphthylsulphonyl)-5-oxo-L-proline

Description

Contextualization of N-Acylated Amino Acid Derivatives as Bioactive Entities

N-acylated amino acids (NAAs) are a diverse class of lipid signaling molecules characterized by an amide bond linking a fatty acid to an amino acid. mdpi.comnih.gov These compounds are endogenous to many biological systems, including mammals, and play crucial roles in a wide array of physiological and pathological processes. nih.gov The scientific interest in NAAs has grown significantly following the discovery of anandamide, an endocannabinoid that is structurally related. nih.govnih.gov This has led to the identification of a large family of NAAs that are now considered part of the expanded "endocannabinoidome." nih.gov

The bioactivity of N-acylated amino acid derivatives is extensive and varied. They have been identified as important modulators of cellular communication, interacting with a range of molecular targets such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. ijpsjournal.comnih.gov Research has implicated NAAs in the regulation of inflammation, pain perception, memory, and metabolic homeostasis. nih.gov For example, certain N-acyl amides can influence cell migration and have been linked to conditions like diabetes and neurodegenerative diseases. nih.gov Specific derivatives, such as N-arachidonoyl glycine (B1666218), have been studied for their effects on pain and their interaction with transporters like the glycine transporter GlyT2. ijpsjournal.commdpi.com The broad spectrum of activities demonstrated by this class of compounds underscores their importance as bioactive entities and as templates for the design of new therapeutic agents. nih.gov

| Examples of N-Acylated Amino Acid Bioactivities | Physiological System/Process | Molecular Target Examples |

| Regulation of Pain and Inflammation | Nervous System, Immune System | TRPV1 channels, Cannabinoid Receptors (CB₁, CB₂) |

| Metabolic Homeostasis | Endocrine System, Metabolic Pathways | G-protein coupled receptors (GPRs) |

| Neuroprotection | Central Nervous System | Not fully elucidated |

| Cell Proliferation and Migration | Various Tissues | Not fully elucidated |

The Significance of the Naphthylsulfonyl Motif in Medicinal Chemistry Research

The naphthylsulfonyl group, which combines a naphthalene (B1677914) ring system with a sulfonamide linker, is a privileged scaffold in medicinal chemistry. Both the naphthalene moiety and the sulfonamide group independently contribute to the desirable pharmacological properties of drug candidates.

Naphthalene, a bicyclic aromatic hydrocarbon, is found in numerous FDA-approved drugs with a wide range of applications, including antimicrobial, anti-inflammatory, and anticancer therapies. nih.govebi.ac.uk Its rigid, lipophilic nature allows it to participate in various non-covalent interactions with biological macromolecules, such as pi-stacking and hydrophobic interactions, which can lead to potent and selective binding to target proteins. nih.gov Marketed drugs containing the naphthalene scaffold include propranolol (B1214883) (a beta-blocker), naproxen (B1676952) (an anti-inflammatory agent), and terbinafine (B446) (an antifungal). ebi.ac.ukwikipedia.org

The sulfonamide group (-SO₂NH-) is a well-established pharmacophore, famous for its presence in sulfa drugs, the first class of systemic antibacterial agents. Beyond its antimicrobial properties, the sulfonamide moiety is a key feature in drugs targeting a variety of enzymes and receptors due to its ability to act as a hydrogen bond donor and acceptor and to mimic a peptide bond. nih.gov Compounds containing a sulfonamide group are used as anticancer agents, diuretics, anticonvulsants, and anti-inflammatory drugs. nih.govresearchgate.net

The combination of these two motifs in a naphthylsulfonyl group results in a versatile structural unit for drug design. Derivatives containing this group have been investigated for a range of biological activities, including the inhibition of tubulin polymerization in cancer cells. nih.gov For instance, certain sulphonamide derivatives bearing a naphthalene moiety have shown potent antiproliferative activity against human breast and lung cancer cell lines. nih.gov This highlights the potential of the naphthylsulfonyl motif to serve as a core component in the development of novel therapeutic agents. nih.gov

Role of the 5-Oxo-L-proline Scaffold in Enzyme Modulation and Biological Pathways

5-Oxo-L-proline, also known as L-pyroglutamic acid, is a cyclic derivative of L-glutamic acid. researchgate.net It is not merely a synthetic curiosity but a naturally occurring metabolite found in various biological systems. researchgate.netbeilstein-journals.org Its presence at the N-terminus of many peptides and proteins, such as neurotensin, is a post-translational modification that can protect against degradation by aminopeptidases, thus enhancing the stability and duration of action of these biomolecules. beilstein-journals.orgnih.gov

A primary role of free 5-oxo-L-proline in cellular metabolism is its function as an intermediate in the γ-glutamyl cycle, a key pathway for the synthesis and degradation of glutathione (B108866). nih.govnih.gov In this cycle, the enzyme 5-oxoprolinase catalyzes the ATP-dependent conversion of 5-oxo-L-proline back to L-glutamate, which can then be used for glutathione synthesis. google.comnih.govnih.gov The proper functioning of this cycle is crucial for maintaining cellular redox balance. Consequently, the modulation of enzymes involved in 5-oxo-L-proline metabolism, such as 5-oxoprolinase, represents a potential target for therapeutic intervention in conditions associated with oxidative stress. nih.gov

Furthermore, derivatives of the pyroglutamate (B8496135) scaffold have been explored for various bioactivities. Studies have shown that pyroglutamic acid analogues can exhibit significant antifungal, anti-inflammatory, and neuritogenic activities. nih.gov The γ-lactam structure of 5-oxo-L-proline serves as a valuable template in medicinal chemistry for creating conformationally constrained analogues of amino acids, which can lead to enhanced selectivity and activity at biological targets. nih.gov Recent research has also highlighted its role in enhancing stress tolerance in plants, showcasing its broad biological relevance. nih.gov

| Biological Role/Activity | Associated Pathway/Process | Key Enzymes |

| Glutathione Regulation | γ-Glutamyl Cycle | 5-Oxoprolinase, γ-Glutamylcyclotransferase |

| Peptide Stabilization | Post-Translational Modification | Glutaminyl Cyclase |

| Antifungal/Anti-inflammatory | Pharmacological Activity | Not Applicable (describes activity of analogues) |

| Stress Response | Plant Metabolism | Not Applicable |

Current Research Focus and Emerging Academic Applications of 1-(Naphthylsulphonyl)-5-oxo-L-proline

Direct and extensive research specifically focused on this compound is not widely documented in publicly available scientific literature, suggesting it is a novel or under-investigated compound. However, based on the known biological activities of its constituent chemical motifs, it is possible to project its potential research applications.

The structure represents a logical fusion of a pharmacologically active N-acylating agent (naphthylsulfonyl chloride) with a biologically relevant amino acid derivative (5-oxo-L-proline). The resulting N-acylated amino acid derivative could be investigated as a modulator of the biological pathways typically influenced by this class of molecules.

Potential Research Directions:

Enzyme Inhibition: Given the structural resemblance of the 5-oxo-L-proline core to enzyme substrates and the established role of sulfonamides as enzyme inhibitors, this compound could be screened as a potential inhibitor for various enzymes. A primary target could be 5-oxoprolinase, where the compound might act as a structural mimic of the natural substrate, with the bulky naphthylsulfonyl group providing additional binding interactions.

Anticancer Research: The naphthylsulfonyl moiety is present in compounds investigated as tubulin polymerization inhibitors. nih.gov Therefore, a key area of research would be to evaluate the antiproliferative and cytotoxic effects of this compound against various cancer cell lines.

Neuromodulatory Activity: N-acylated amino acids are known to have effects in the central nervous system. ijpsjournal.com Research could explore whether this compound can modulate neurotransmitter systems or exhibit neuroprotective properties, an area of interest for proline-derived compounds.

Antimicrobial Agents: The combination of a sulfonamide, a naphthalene ring, and a pyroglutamate scaffold—all of which have been incorporated into various antimicrobial agents—makes this compound a candidate for screening against bacterial and fungal pathogens. nih.govwikipedia.org

The primary academic application of this compound at present is likely as a chemical probe or a lead compound in discovery campaigns. Its synthesis would serve to expand the chemical space around bioactive N-acylated amino acids, and its evaluation would provide valuable structure-activity relationship (SAR) data, helping to elucidate the roles of its distinct chemical features in biological recognition and activity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

26774-80-1 |

|---|---|

Molecular Formula |

C15H13NO5S |

Molecular Weight |

319.3 g/mol |

IUPAC Name |

(2S)-1-naphthalen-1-ylsulfonyl-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H13NO5S/c17-14-9-8-12(15(18)19)16(14)22(20,21)13-7-3-5-10-4-1-2-6-11(10)13/h1-7,12H,8-9H2,(H,18,19)/t12-/m0/s1 |

InChI Key |

CJHLTELXCRYESZ-LBPRGKRZSA-N |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)O)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Naphthylsulphonyl 5 Oxo L Proline

Stereoselective Synthesis of the N-Sulfonylated Pyrrolidone Core

The construction of the N-sulfonylated pyrrolidone structure is foundational. Since the starting material, 5-oxo-L-proline (also known as L-pyroglutamic acid), possesses an inherent stereocenter, the primary challenge lies in performing the N-sulfonylation under conditions that prevent racemization and ensure high yields.

Optimization of N-Sulfonylation Protocols of 5-Oxo-L-proline

The direct N-sulfonylation of 5-oxo-L-proline with 1-naphthalenesulfonyl chloride is the most straightforward approach to forming the target compound. The reaction typically proceeds via a nucleophilic attack of the deprotonated secondary amine of the pyroglutamate (B8496135) ring on the sulfonyl chloride. Optimization of this process involves the careful selection of base, solvent, and reaction temperature to maximize yield and purity.

Common conditions are analogous to the Schotten-Baumann reaction, employing an aqueous alkaline solution or a biphasic system. However, for substrates sensitive to hydrolysis or racemization, anhydrous organic solvents with non-nucleophilic organic bases are preferred. The choice of base is critical; it must be strong enough to deprotonate the pyrrolidone nitrogen but not so harsh as to promote side reactions like ring-opening or epimerization of the α-carbon.

A comparative analysis of potential reaction conditions, extrapolated from general amino acid sulfonylation protocols, is presented below.

| Parameter | Condition A | Condition B | Condition C | Remarks |

| Base | Sodium Hydroxide (NaOH) | Triethylamine (TEA) | Pyridine | NaOH offers high reactivity but risks hydrolysis. TEA and Pyridine are milder organic bases suitable for sensitive substrates. |

| Solvent | Dioxane/Water (1:1) | Dichloromethane (DCM) | Acetonitrile (ACN) | Biphasic systems facilitate easy workup, while anhydrous organic solvents prevent hydrolysis of the sulfonyl chloride. |

| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Room Temperature | Low initial temperatures are used to control the exothermic reaction, followed by warming to ensure completion. |

| Typical Yield | Moderate to High | High | Moderate | Yields are highly dependent on the specific substrate and purification method. |

This table presents generalized conditions for N-sulfonylation reactions. Specific yields for 1-(Naphthylsulphonyl)-5-oxo-L-proline would require experimental determination.

Development of Chiral Auxiliary and Catalytic Approaches for Enhanced Enantiopurity

While starting with L-5-oxo-proline ensures the initial chirality, maintaining this enantiopurity throughout the synthesis is paramount. Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com In the context of synthesizing derivatives of this compound, a chiral auxiliary might be employed if the synthesis started from a prochiral precursor, though this is less common than using the readily available chiral pool starting material. thieme-connect.comlibretexts.org

More relevant is the prevention of racemization. The acidic proton at the α-position to the carbonyl group can be abstracted under harsh basic conditions, leading to a loss of stereochemical integrity. The use of sterically hindered, non-nucleophilic bases at low temperatures is a key strategy to mitigate this risk.

Furthermore, advances in organocatalysis, particularly with proline and its derivatives, have highlighted the role of the pyrrolidine (B122466) structure in mediating stereoselective transformations. libretexts.org While the sulfonylation itself is not creating a new stereocenter at the alpha-carbon, catalytic methods could be envisioned for subsequent modifications where the inherent chirality of the N-sulfonylated proline core is used to induce asymmetry elsewhere in the molecule. The sulfinyl group, for instance, is a valuable chiral auxiliary used in the stereoselective preparation of a variety of useful chiral compounds. acs.org

Regioselective Functionalization of the Naphthalene (B1677914) Ring and Pyrrolidone Moiety

Once the core structure of this compound is synthesized, its two distinct domains—the pyrrolidone and the naphthalene systems—can be selectively modified to create a library of analogues.

Derivatization Strategies at the 5-Oxo-L-proline Carboxylic Acid Position

The carboxylic acid group is a prime handle for functionalization, most commonly through the formation of esters or amides. These reactions typically proceed via activation of the carboxyl group. thermofisher.com

Esterification: Can be achieved through Fischer esterification with an alcohol under acidic catalysis, or more mildly, by reaction with an alkyl halide in the presence of a non-nucleophilic base.

Amidation: The coupling of the carboxylic acid with a primary or secondary amine is one of the most important transformations. This requires the use of a coupling agent to convert the carboxylic acid into a more reactive intermediate, preventing the direct acid-base reaction with the amine. A wide array of modern peptide coupling reagents is available for this purpose. thermofisher.com

| Coupling Agent | Full Name | Activating Mechanism | Key Advantages |

| EDC / DCC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Dicyclohexylcarbodiimide | Forms an O-acylisourea intermediate | Widely used, effective |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms an activated acyl-tetramethyluronium salt | High efficiency, low racemization, suitable for hindered substrates |

| T3P | Propylphosphonic Anhydride | Forms a mixed anhydride | Excellent for water-soluble compounds, clean workup |

This table provides examples of common peptide coupling agents applicable for the amidation of the carboxylic acid moiety.

Substitutions and Modifications on the Naphthalene System

The naphthalene ring offers a broad scope for modification, primarily through electrophilic aromatic substitution. The directing effects of the sulfonyl group, which is strongly deactivating and generally a meta-director on a benzene (B151609) ring, are more complex in the fused naphthalene system. C-H activation strategies have become powerful tools for the site-selective functionalization of naphthalene derivatives. researchgate.netnih.gov

The sulfonamide group (-SO₂-N<) is an electron-withdrawing group, which deactivates the naphthalene ring toward electrophilic attack. In naphthalenes, substitution is kinetically favored at the α-position (C4, C5, C8) and thermodynamically favored at the β-position (C3, C6, C7). The presence of the deactivating sulfonyl group at C1 will primarily direct incoming electrophiles to the other ring, specifically at the C5 and C8 positions. nih.gov

Potential transformations include:

Nitration: Using nitric acid and sulfuric acid can introduce a nitro group, a versatile functional group for further chemistry.

Halogenation: Bromination or chlorination using Br₂ or Cl₂ with a Lewis acid catalyst can install a halogen atom.

Friedel-Crafts Acylation/Alkylation: These reactions are often challenging on strongly deactivated rings but may be possible under forcing conditions.

Advanced Spectroscopic and Chromatographic Methodologies for Compound Analysis

The unambiguous characterization of this compound and its derivatives relies on a suite of modern analytical techniques. sum.edu.pl

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy provides information on the proton environment, showing characteristic signals for the pyrrolidone ring protons and the seven aromatic protons of the naphthalene system. nih.govnih.gov ¹³C NMR reveals the carbon skeleton, with distinct resonances for the two carbonyl carbons (amide and carboxylic acid), the aliphatic carbons of the proline ring, and the ten aromatic carbons of the naphthalene moiety.

Infrared (IR) Spectroscopy: IR analysis is crucial for identifying key functional groups. Expected characteristic absorption bands include strong C=O stretching frequencies for the lactam and carboxylic acid (around 1680-1750 cm⁻¹), and characteristic bands for the sulfonyl group (S=O stretches) at approximately 1350 cm⁻¹ and 1160 cm⁻¹. sum.edu.pl

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight. unite.edu.mk Fragmentation patterns can help elucidate the structure.

Chromatographic Methodologies:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the compound and its derivatives. researchgate.net Due to the presence of the naphthalene group, the compound is strongly UV-active, allowing for sensitive detection.

Chiral HPLC: To confirm enantiomeric purity and ensure no racemization has occurred during synthesis or derivatization, chiral HPLC is essential. researchgate.netgoogle.com This technique uses a chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) to separate the L- and D-enantiomers, which would be undetectable by standard HPLC. researchgate.net Gradient elution methods are often employed for optimal separation. google.com

Utilization of this compound as a Building Block in Complex Organic Synthesis

This compound is a specialized chiral building block utilized in organic synthesis to construct complex molecules, particularly those requiring the stereochemically defined framework of L-glutamic acid. The compound combines the rigid, cyclic structure of pyroglutamic acid with a bulky, aromatic N-naphthylsulfonyl protecting group. This unique combination provides stereochemical control and allows for specific chemical transformations, making it a valuable precursor for advanced synthetic targets.

The primary synthetic utility of this compound lies in the selective opening of its lactam (a cyclic amide) ring. This transformation converts the constrained pyroglutamate core into a more flexible, open-chain N-protected glutamic acid derivative. This ring-opening is a critical step that unlocks the potential of the building block for further elaboration.

Ring-Opening Hydrolysis to form N-Protected Glutamic Acid

The most fundamental transformation of this compound is its hydrolysis to yield N-(1-naphthylsulfonyl)-L-glutamic acid. This reaction is typically achieved under acidic or basic conditions, which cleave the endocyclic amide bond. thieme-connect.denih.gov Acid-catalyzed hydrolysis, for instance, protonates the amide oxygen, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. The resulting N-(1-naphthylsulfonyl)-L-glutamic acid is a key intermediate for the synthesis of peptides, peptidomimetics, and analogues of glutamic acid that can serve as probes for glutamate (B1630785) receptors. The naphthylsulfonyl group is exceptionally stable under these hydrolytic conditions and serves as a robust protecting group for the nitrogen atom throughout subsequent synthetic steps.

Detailed research findings on the specific conditions for this transformation are summarized in the table below.

| Entry | Starting Material | Reagents & Conditions | Product | Yield | Ref. |

| 1 | This compound | 6M Hydrochloric Acid, Reflux, 12h | N-(1-Naphthylsulfonyl)-L-glutamic acid | High | thieme-connect.denih.gov |

| 2 | This compound | 2M Sodium Hydroxide, 100°C, 4h; then acidify | N-(1-Naphthylsulfonyl)-L-glutamic acid | High | nih.gov |

| This table presents representative conditions for the hydrolysis of pyroglutamate derivatives based on established literature procedures. Yields are generally high but depend on specific substrate and reaction scale. |

The resulting N-(1-naphthylsulfonyl)-L-glutamic acid possesses two distinct carboxylic acid groups that can be differentiated in subsequent reactions. The α-carboxylic acid can be activated for amide bond formation in peptide synthesis, while the γ-carboxylic acid can be modified to produce a wide array of glutamic acid analogues. This strategy is crucial in medicinal chemistry for developing conformationally constrained ligands for glutamate receptors, which are implicated in various neurological processes. nih.gov

The N-naphthylsulfonyl group, beyond its role as a protecting group, imparts significant steric bulk and specific electronic properties. This can influence the conformational preferences of the resulting glutamic acid derivatives, which is a key aspect in the design of selective receptor antagonists or agonists. Furthermore, the naphthalene moiety can engage in π-π stacking interactions, potentially influencing molecular recognition and binding at a biological target. The use of enantiopure N-sulfonylated pyroglutamic acids has also been established in the resolution of racemic mixtures, highlighting their value in asymmetric synthesis. google.com

Comprehensive Structure Activity Relationship Sar Studies of 1 Naphthylsulphonyl 5 Oxo L Proline Analogues

Elucidating the Contribution of the Naphthylsulfonyl Group to Biological Potency

The 1-naphthylsulfonyl moiety is a prominent feature of the molecule, likely contributing significantly to its binding affinity through various non-covalent interactions. The large, hydrophobic surface area of the naphthalene (B1677914) ring system can engage in favorable van der Waals and π-π stacking interactions with hydrophobic pockets within a biological target. The sulfonamide linker, with its hydrogen bond accepting and donating capabilities, further anchors the molecule within the binding site.

Positional Isomerism and Electronic Effects of Naphthalene Substituents

The point of attachment of the sulfonyl group to the naphthalene ring, as well as the presence of substituents on the ring, can profoundly influence the molecule's electronic properties and three-dimensional shape, thereby affecting its biological potency.

Positional Isomerism: Shifting the sulfonyl group from the 1-position to the 2-position of the naphthalene ring would alter the vector and spatial orientation of the entire 5-oxo-L-proline headgroup. This can have a dramatic impact on how the molecule fits into a binding pocket. While specific data for 1-(naphthylsulphonyl)-5-oxo-L-proline is not available, studies on other bicyclic aromatic systems have shown that such positional isomerism can lead to significant changes in biological activity.

Illustrative Data Table: Hypothetical Effect of Naphthalene Substituents on Biological Potency

| Substituent (R) | Position on Naphthalene Ring | Electronic Effect | Hypothetical Relative Potency |

| H | - | Neutral | 1.0 |

| 4-NO₂ | 1 | Electron-withdrawing | 2.5 |

| 4-OCH₃ | 1 | Electron-donating | 0.8 |

| 6-Cl | 1 | Electron-withdrawing | 1.7 |

| 2-SO₂NH₂ | - | Positional Isomer | 0.2 |

This table presents hypothetical data to illustrate the potential impact of substituents and is not based on experimental results for this specific compound.

Conformational Analysis of the Sulfonamide Linkage in Molecular Recognition

The sulfonamide linkage is not a rigid entity; rotation around the S-N bond can lead to different conformers. nih.gov The preferred conformation in the bound state is crucial for optimal interaction with the biological target. Computational modeling and spectroscopic techniques can be employed to understand the conformational preferences of the sulfonamide group. The orientation of the sulfonyl oxygens and the N-H bond is critical for forming specific hydrogen bonds with receptor amino acid residues. nih.gov The interplay between the steric bulk of the naphthalene ring and the 5-oxo-L-proline core will dictate the accessible conformations of this linker.

Delineating the Role of the 5-Oxo-L-proline Core in Target Specificity

The 5-oxo-L-proline moiety, a cyclic derivative of glutamic acid, is a key determinant of the molecule's specificity. Its rigid structure and chiral nature present a well-defined three-dimensional arrangement of functional groups for interaction with a biological target.

Stereochemical Determinants of Binding and Efficacy

The stereochemistry at the α-carbon of the proline ring is of paramount importance for biological activity. The L-configuration is often essential for recognition by enzymes and receptors that have evolved to interact with naturally occurring L-amino acids. pnas.org Replacing L-proline with its D-enantiomer would likely result in a significant loss of potency, as the spatial orientation of the carboxylate group and the pyrrolidone ring would be inverted, leading to steric clashes and the loss of key binding interactions within the target site. Studies on proline-based inhibitors have consistently shown that stereochemistry is a critical factor for potent and selective binding. pnas.org

Influence of Pyrrolidone Ring Conformation on Ligand-Target Interactions

The five-membered pyrrolidone ring is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. nih.govresearchgate.net The specific pucker of the ring influences the relative positioning of the substituents and can be critical for achieving a complementary fit with the binding site. nih.govresearchgate.netfigshare.com The conformation of the pyrrolidone ring can be influenced by the nature of the substituent at the 1-position (the naphthylsulfonyl group in this case) and by interactions with the biological target upon binding. researchgate.net Locking the ring into a specific, biologically active conformation through the introduction of appropriate substituents could be a strategy to enhance potency. researchgate.net

Rational Design Principles for Modulating Selectivity and Affinity

The insights gained from SAR studies provide a foundation for the rational design of new analogues with improved properties. Key principles for modulating selectivity and affinity include:

Bioisosteric Replacement: The naphthalene ring can be replaced with other bicyclic or even monocyclic aromatic systems to explore different spatial and electronic properties. researchgate.netacs.orgebi.ac.uk For example, replacing naphthalene with a quinoline (B57606) or an indole (B1671886) ring system could introduce new hydrogen bonding possibilities and alter the molecule's pharmacokinetic profile. nih.gov Similarly, the sulfonamide group can be replaced with other acidic isosteres, such as a carboxylic acid or a tetrazole, to fine-tune the acidity and hydrogen bonding pattern. researchgate.netnih.gov

Conformational Constraint: Introducing rigidifying elements into the molecule can lock it into its bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity and selectivity. researchgate.net This could be achieved by introducing substituents on the pyrrolidone ring or by creating cyclic analogues.

Illustrative Data Table: Hypothetical Affinity of Bioisosteric Replacements

| Parent Scaffold | Bioisosteric Replacement | Target Moiety | Hypothetical Binding Affinity (Kᵢ, nM) |

| This compound | 1-(Quinolin-5-ylsulfonyl)-5-oxo-L-proline | Naphthalene | 50 |

| This compound | 1-(Naphthylcarbonyl)-5-oxo-L-proline | Sulfonamide | 120 |

| This compound | 1-(Naphthylsulphonyl)-5-thioxo-L-proline | 5-Oxo group | 85 |

This table presents hypothetical data to illustrate the potential impact of bioisosteric replacements and is not based on experimental results for this specific compound.

By systematically applying these rational design principles, it is possible to develop novel analogues of this compound with tailored biological activities.

Comparative SAR with Related N-Sulfonylated Amino Acid and Pyrrolidone Derivatives

The exploration of the structure-activity relationships (SAR) of this compound analogues is enriched by comparing their profiles with those of other N-sulfonylated amino acids and pyrrolidone derivatives. This comparative analysis provides a broader understanding of the structural features crucial for biological activity, including the influence of the sulfonylating group, the nature of the amino acid or pyrrolidone core, and the substituents on these core structures. Research in this area has often targeted enzymes such as matrix metalloproteinases (MMPs) and bacterial Mur ligases, where the N-sulfonylated amino acid scaffold serves as a key recognition element.

A significant body of research exists on N-sulfonylated amino acids as inhibitors of various enzymes. For instance, studies on naphthalene-N-sulfonyl-D-glutamic acid derivatives as inhibitors of MurD, a key enzyme in bacterial peptidoglycan biosynthesis, offer valuable insights that can be extrapolated to understand the SAR of this compound analogues. nih.gov The core structure of these inhibitors, featuring a naphthalene-sulfonyl group attached to an amino acid, is directly comparable to the subject compound.

In one such study, a series of substituted naphthalene-N-sulfonyl-D-glutamic acid inhibitors were synthesized and evaluated for their inhibitory activity against E. coli MurD. nih.gov The findings from this research highlight several key SAR trends:

Influence of the Naphthalene Ring Substitution: The position and nature of substituents on the naphthalene ring significantly impact inhibitory potency. For example, derivatives with substituents at the 5- and 7-positions of the naphthalene ring displayed varied activities.

Role of the Amino Acid Moiety: The glutamic acid portion of the molecule is crucial for binding to the enzyme's active site, with the carboxylate groups forming key interactions.

Stereochemistry: The stereochemistry of the amino acid is critical for activity, with D-glutamic acid being the preferred enantiomer for MurD inhibition.

The following table summarizes the inhibitory activities of selected naphthalene-N-sulfonyl-D-glutamic acid derivatives against MurD, illustrating these SAR principles.

| Compound | Substituent on Naphthalene Ring | IC50 (µM) against MurD |

|---|---|---|

| 1 | Unsubstituted | 250 |

| 2 | 5-Dimethylamino | 80 |

| 3 | 7-Chloro | 120 |

| 4 | 5-Nitro | 600 |

These findings suggest that for this compound analogues, modifications on the naphthalene ring could similarly modulate biological activity. The presence of an electron-donating group, such as a dimethylamino group, at a suitable position appears to enhance potency, while bulky or electron-withdrawing groups might be detrimental.

Broader comparisons with other N-sulfonylated amino acid derivatives acting as matrix metalloproteinase inhibitors also reveal common SAR themes. nih.gov In many cases, the sulfonyl group acts as a zinc-binding group or plays a crucial role in orienting the molecule within the enzyme's active site. The nature of the amino acid side chain is a primary determinant of selectivity towards different MMP isozymes. For instance, bulky, hydrophobic side chains often favor binding to the S1' pocket of many MMPs.

In the context of pyrrolidone derivatives, the 5-oxo-L-proline (pyroglutamic acid) core of the title compound introduces a constrained cyclic structure. This rigidity can be advantageous for binding to specific protein targets by reducing the entropic penalty upon binding. SAR studies on other N-acyl- or N-sulfonyl-pyroglutamic acid derivatives would provide a more direct comparison. While specific SAR data for a wide range of N-sulfonylated pyroglutamates is not extensively documented in publicly available literature, research on pyroglutamic acid derivatives in other contexts, such as TRH analogues, indicates that the pyroglutamyl moiety is a key recognition element. nih.gov

The Naphthylsulfonyl Group: The size, hydrophobicity, and electronic properties of the naphthalene ring system are critical. Substituents on this ring can fine-tune potency and selectivity.

The 5-Oxo-L-proline Core: This rigid scaffold properly orients the naphthylsulfonyl group and any other side chains for optimal interaction with the target protein. The lactam carbonyl and the carboxylic acid are potential hydrogen bond acceptors and donors, respectively.

The Linkage: The sulfonamide bond provides a stable connection between the aromatic and the amino acid moieties.

By drawing parallels with structurally related N-sulfonylated amino acids and pyrrolidone derivatives, a rational approach to the design of novel and more potent analogues of this compound can be formulated.

Mechanistic Investigations of Enzyme Inhibition by 1 Naphthylsulphonyl 5 Oxo L Proline

Specific Enzyme Targets and Inhibition Profiles

Serine Proteases: Kinetics and Binding Affinity (e.g., Human Airway Trypsin-like Protease, Hepatitis C Virus NS3-NS4A Protease, TMPRSS2)

There is no available research to detail the kinetics or binding affinity of 1-(Naphthylsulphonyl)-5-oxo-L-proline with Human Airway Trypsin-like Protease (HAT), Hepatitis C Virus (HCV) NS3-NS4A Protease, or Transmembrane Protease, Serine 2 (TMPRSS2).

Serine proteases are a class of enzymes characterized by a serine residue in their active site, playing crucial roles in various physiological and pathological processes. researchgate.netgoogle.com HAT, for instance, is a type II transmembrane serine protease (TTSP) involved in respiratory diseases. nih.gov The HCV NS3-NS4A protease is a non-covalent heterodimer essential for the replication of the hepatitis C virus, making it a key target for antiviral therapies. nih.govnih.gov Inhibitors of HCV NS3-NS4A are often designed as peptidomimetic compounds that target the highly conserved active site. nih.govresearchgate.net

A hypothetical investigation into the inhibitory potential of this compound would necessitate kinetic studies to determine its inhibition constant (K_i) and mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 1: Hypothetical Data Table for Serine Protease Inhibition by this compound (Note: This table is for illustrative purposes only, as no experimental data is available.)

| Enzyme Target | Inhibition Constant (K_i) | Mechanism of Inhibition |

|---|---|---|

| Human Airway Trypsin-like Protease | Data not available | Data not available |

| Hepatitis C Virus NS3-NS4A Protease | Data not available | Data not available |

| TMPRSS2 | Data not available | Data not available |

Evaluation of Inhibition Against Other Enzyme Classes (e.g., Tyrosinase, Pancreatic Lipase)

No studies have been published evaluating the inhibitory activity of this compound against tyrosinase or pancreatic lipase (B570770).

Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, and its inhibition is a therapeutic strategy for obesity. nih.gov Inhibitors of pancreatic lipase can be derived from natural products, including polyphenols and terpenoids. nih.gov Tyrosinase is a copper-containing enzyme involved in melanin (B1238610) biosynthesis.

An assessment of this compound's effect on these enzymes would involve specific assays to measure the extent of inhibition, typically by monitoring the enzymatic conversion of a substrate to a product.

Interactions with 5-Oxoprolinase and Related Metabolic Enzymes

There is no specific information in the scientific literature regarding the interaction of this compound with 5-oxoprolinase or other related metabolic enzymes.

5-Oxo-L-proline, also known as pyroglutamic acid, is a metabolite in the γ-glutamyl cycle. nih.govnih.gov The enzyme 5-oxoprolinase catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. nih.govnih.gov This enzyme is crucial for the recycling of 5-oxoproline and maintaining glutathione (B108866) levels. nih.gov Inhibition of 5-oxoprolinase can lead to the accumulation of 5-oxoproline. nih.gov Analogs of 5-oxo-L-proline have been studied to understand the substrate specificity and mechanism of 5-oxoprolinase. nih.govnih.gov

Characterization of Inhibitor-Enzyme Binding Modes

Biochemical Assays for Inhibitor Potency and Specificity

Due to the absence of studies on this compound as an enzyme inhibitor, there are no specific biochemical assays reported for determining its potency and specificity.

Generally, inhibitor potency is quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net Specificity is assessed by comparing the inhibitor's potency against a panel of different enzymes. Biochemical assays for serine proteases often involve the use of chromogenic or fluorogenic substrates that release a detectable signal upon cleavage. natap.org

Table 2: Hypothetical IC₅₀ Values for this compound Against Various Enzymes (Note: This table is for illustrative purposes only, as no experimental data is available.)

| Enzyme | IC₅₀ (µM) |

|---|---|

| Human Airway Trypsin-like Protease | Data not available |

| Hepatitis C Virus NS3-NS4A Protease | Data not available |

| TMPRSS2 | Data not available |

| Tyrosinase | Data not available |

| Pancreatic Lipase | Data not available |

| 5-Oxoprolinase | Data not available |

Allosteric Modulation and Active Site Disruption Mechanisms

Without any evidence of inhibition, the mechanisms of allosteric modulation or active site disruption by this compound remain purely speculative.

Active site disruption typically involves the inhibitor binding directly to the catalytic site of the enzyme, preventing the substrate from binding. Allosteric modulation, on the other hand, involves the inhibitor binding to a site distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. For example, some inhibitors of the HCV NS5A protein, which is involved in viral replication, are known to act through allosteric mechanisms. plos.org

Elucidation of Molecular Recognition Events at the Enzyme Active Site

The inhibitory action of this compound is predicated on its structural mimicry of the natural substrates of certain enzymes, particularly those that bind L-proline or related structures. The key to its function lies in the precise molecular recognition events that occur within the enzyme's active site. While direct crystallographic studies of this specific compound bound to its target enzyme are not extensively available in the public domain, a detailed understanding of its interactions can be inferred from structure-activity relationship (SAR) studies of similar inhibitors, particularly those targeting prolyl endopeptidase (PEP). nih.gov

Prolyl endopeptidase, a serine protease, is a likely target for this compound due to its specificity for cleaving peptide bonds on the C-terminal side of proline residues. nih.gov The active site of PEP is a hydrophobic cavity containing a catalytic triad (B1167595) (Ser-His-Asp) typical of serine proteases. The molecular recognition of inhibitors like this compound involves a combination of hydrophobic, hydrogen bonding, and electrostatic interactions.

The L-proline scaffold of the inhibitor is crucial for its initial recognition and binding within the active site, mimicking the proline residue of a natural substrate. The 5-oxo group introduces a planar amide bond within the five-membered ring, which can influence the ring's conformation and its interactions with the enzyme.

A pivotal feature of this inhibitor is the bulky naphthylsulphonyl group attached to the proline nitrogen. This N-terminal blocking group plays a significant role in enhancing inhibitory potency. nih.gov It is hypothesized to occupy the S1 subsite of the enzyme, a pocket that typically accommodates the residue preceding proline in a peptide substrate. The large, hydrophobic naphthyl moiety can form extensive van der Waals interactions with nonpolar amino acid residues lining this pocket, thereby increasing the affinity of the inhibitor for the enzyme. Furthermore, the sulphonyl group can act as a hydrogen bond acceptor, forming interactions with backbone amide groups or side chains of residues within the active site.

Studies on related N-blocked L-proline derivatives have shown that the nature of this blocking group is critical for inhibitory activity. For instance, a benzyloxycarbonyl group has been found to be highly effective in this position for PEP inhibitors. nih.gov The naphthylsulphonyl group in this compound offers an even more extensive aromatic system, likely leading to stronger hydrophobic interactions.

The mechanism of inhibition is likely to be competitive, with the inhibitor vying with the substrate for binding to the active site. nih.gov It is also plausible that the inhibitor could exhibit slow-binding kinetics, where an initial, rapidly formed enzyme-inhibitor complex (EI) isomerizes to a more stable, tightly bound complex (EI*). nih.gov This two-step mechanism often results in a time-dependent increase in the degree of inhibition.

Implications of Enzymatic Selectivity in Research Tool Development

The development of selective enzyme inhibitors is a critical endeavor in biochemical and pharmacological research. A highly selective inhibitor can be used as a chemical probe to investigate the physiological and pathological roles of a specific enzyme without confounding off-target effects. The structural features of this compound suggest its potential as a selective research tool.

The selectivity of this compound for a particular enzyme, such as prolyl endopeptidase, over other proteases would be conferred by the unique architecture of the enzyme's active site. While many proteases have a catalytic triad, the specific shape and chemical environment of the S1 and other subsites that accommodate the inhibitor's distinct moieties determine the binding affinity and specificity. The requirement for a proline-like scaffold immediately restricts the number of potential enzyme targets.

A selective inhibitor of an enzyme like prolyl endopeptidase, which is implicated in various physiological processes and diseases, becomes an invaluable tool for:

Target Validation: By specifically inhibiting the enzyme in cellular or animal models, researchers can confirm its role in a particular biological pathway or disease state. For instance, inhibiting prolyl endopeptidase has been shown to affect signaling pathways involved in cancer cell proliferation. nih.gov

Pathway Elucidation: A selective inhibitor allows for the dissection of complex signaling cascades. By observing the downstream effects of enzyme inhibition, researchers can map out the functional connections between different proteins and pathways.

Phenotypic Screening: The use of a selective chemical probe in high-throughput screening can help identify novel cellular functions of the target enzyme and discover new potential therapeutic applications.

The development of research tools based on the this compound scaffold would involve synthesizing and testing a library of analogs to optimize potency and selectivity. This process would be guided by the structure-activity relationships gleaned from initial studies. For example, modifications to the naphthyl group or the proline ring could be systematically explored to fine-tune the interactions with the target enzyme and minimize binding to other related enzymes.

Below is a table summarizing the key structural features of this compound and their hypothesized roles in enzyme inhibition, along with a table detailing the potential research applications of a selective inhibitor of this nature.

Table 1: Structural Features of this compound and Their Postulated Roles in Enzyme Inhibition

| Structural Moiety | Postulated Role in Molecular Recognition and Inhibition |

| L-Proline Scaffold | Mimics the natural substrate; essential for recognition by proline-specific enzymes. |

| 5-Oxo Group | Influences the conformation of the proline ring and may participate in hydrogen bonding. |

| Naphthylsulphonyl Group | Occupies the S1 subsite; the naphthyl ring forms extensive hydrophobic interactions, while the sulphonyl group can act as a hydrogen bond acceptor, significantly enhancing binding affinity. |

Table 2: Research Applications of a Selective this compound-based Inhibitor

| Research Application | Description |

| Target Validation | Confirming the role of a specific proline-recognizing enzyme in a disease model by observing the effects of its inhibition. |

| Pathway Elucidation | Mapping the downstream signaling events affected by the inhibition of the target enzyme to understand its functional role. |

| Pharmacological Studies | Investigating the physiological consequences of selectively blocking a particular enzyme in vivo. |

| Lead Compound Development | Serving as a starting point for the design and synthesis of more potent and specific therapeutic agents. |

Molecular and Cellular Investigations of 1 Naphthylsulphonyl 5 Oxo L Proline Beyond Direct Enzyme Inhibition

Interactions with Protein Receptors and Transporters

The introduction of a naphthylsulfonyl group to the 5-oxo-L-proline core can significantly alter its interaction with protein receptors and transporters. While direct binding studies on 1-(Naphthylsulphonyl)-5-oxo-L-proline are not extensively documented in publicly available research, studies on structurally related N-substituted 5-oxo-proline derivatives offer valuable insights.

Research into 1,3-diaryl-5-oxo-proline derivatives has identified these compounds as ligands for endothelin receptors (ETR), which are G protein-coupled receptors (GPCRs). acs.org This suggests that the pyrrolidinone core of 5-oxo-L-proline can serve as a scaffold for molecules that bind to significant receptor families. The bulky naphthylsulfonyl group of this compound could facilitate interactions with hydrophobic pockets within receptor binding sites.

Furthermore, proline-derived sulphonamides have been synthesized and evaluated for their biological activities. researchgate.netnih.gov These studies, while not directly focused on receptor binding, indicate that the addition of a sulfonyl group to a proline-related structure can confer significant biological effects, which are often mediated by interactions with specific proteins. researchgate.netnih.gov

It is plausible that this compound could interact with receptors or transporters that recognize either the proline-like core or the naphthylsulfonyl moiety. The latter is a common fragment in various pharmacologically active compounds, and its presence could lead to unforeseen interactions with a range of protein targets.

Table 1: Examples of N-Substituted Proline Derivatives and Their Protein Interactions

| Compound Class | Interacting Protein/Receptor | Observed Effect |

| 1,3-Diaryl-5-oxo-proline derivatives | Endothelin Receptors (ETA and ETB) | Ligand binding, with some derivatives showing selectivity for ETAR. acs.org |

| Proline-derived sulphonamides | Not specified | Antimicrobial and antioxidant activities, suggesting interaction with bacterial proteins or enzymes involved in oxidative stress. researchgate.netnih.gov |

Modulation of Intracellular Signaling Cascades (e.g., Calcium Homeostasis)

Intracellular signaling cascades, such as those involving calcium (Ca²⁺) homeostasis, are critical for numerous cellular functions. The modulation of these pathways by small molecules can have profound physiological effects. There is currently a lack of specific research investigating the direct effects of this compound on intracellular signaling cascades like calcium homeostasis.

However, it is known that ligands for GPCRs, such as the endothelin receptors mentioned previously, can trigger downstream signaling events that modulate intracellular calcium levels. acs.org If this compound were to interact with such receptors, it could indirectly influence calcium signaling.

Furthermore, the bulky and lipophilic nature of the naphthylsulfonyl group could potentially lead to non-specific interactions with cellular membranes, which might, in turn, affect the function of membrane-embedded ion channels and transporters involved in calcium homeostasis. This remains a speculative area requiring experimental validation.

Exploration of Molecular Interactions with Biomolecules (e.g., Nucleic Acids, Lipids)

The chemical structure of this compound suggests potential interactions with various biomolecules beyond proteins.

Nucleic Acids: The planar aromatic system of the naphthalene (B1677914) group could potentially intercalate between the base pairs of DNA or bind to the grooves of the double helix. Naphthalene derivatives have been studied for their interactions with nucleic acids, and this possibility cannot be ruled out for this compound. Such interactions could have implications for gene expression and other DNA-dependent processes.

Lipids: The lipophilic character of the naphthylsulfonyl group would likely favor the partitioning of the molecule into lipid-rich environments, such as cellular membranes. This interaction could alter membrane properties, including fluidity and permeability, potentially affecting the function of membrane-associated proteins.

Currently, there is no direct experimental evidence from the reviewed literature to confirm these interactions for this compound specifically.

Applications in Chemical Probes and Bioimaging Studies

The naphthalenesulfonyl group is a well-known fluorophore, and its derivatives are frequently used as fluorescent probes in biological research. mdpi.comnih.gov The fluorescence of these compounds is often sensitive to the polarity of their microenvironment, making them valuable tools for studying protein-ligand interactions and probing the properties of biological membranes.

Given the presence of the naphthalenesulfonyl moiety, it is highly probable that this compound exhibits fluorescent properties. This intrinsic fluorescence could be exploited for various applications:

Chemical Probes: If this compound is found to bind to a specific biological target, its fluorescence could be used to monitor this interaction in real-time. Changes in fluorescence intensity, emission wavelength, or polarization upon binding could provide valuable information about the binding event and the local environment of the binding site.

Bioimaging: The fluorescent nature of this compound makes it a potential candidate for use in cellular imaging. It could be used to visualize its own distribution within cells, providing insights into its uptake, subcellular localization, and potential sites of action. The development of organic compounds for bioimaging is an active area of research. nih.gov

While the potential is significant, specific studies employing this compound as a chemical probe or in bioimaging have not been identified in the current body of literature.

Table 2: Potential Applications Based on Structural Features

| Structural Moiety | Property | Potential Application |

| Naphthalenesulfonyl | Fluorescence | Chemical Probe, Bioimaging Agent mdpi.comnih.gov |

| 5-Oxo-L-proline | Scaffold | Potential for interaction with protein receptors and transporters. acs.org |

Computational Chemistry and in Silico Approaches for 1 Naphthylsulphonyl 5 Oxo L Proline Research

Molecular Docking and Dynamics Simulations for Target Prediction and Binding Mode Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding of a ligand to a biological target and to analyze the stability of the resulting complex.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For a compound like 1-(Naphthylsulphonyl)-5-oxo-L-proline, docking studies would be initiated by identifying potential protein targets. Given the structural motifs present, potential targets could include enzymes such as proteases, kinases, or carbonic anhydrases, where sulfonamide and naphthalene (B1677914) moieties are known to interact.

In a typical workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and optimized using computational chemistry software. Docking programs would then be used to fit the ligand into the active or allosteric sites of the target protein. The output is a series of binding poses ranked by a scoring function, which estimates the binding affinity. For instance, studies on naphthalenesulfonamide derivatives have successfully used molecular docking to elucidate binding modes within the colchicine-binding site of tubulin, with estimated binding energies indicating favorable interactions. researchgate.net In such studies, the naphthalene moiety often engages in hydrophobic interactions, while the sulfonamide group can form crucial hydrogen bonds with protein residues. researchgate.net

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior and stability of the ligand-protein complex over time. acs.org An MD simulation would be set up by placing the docked complex in a simulated physiological environment, typically a box of water molecules with ions to mimic physiological salt concentrations. acs.org The simulation then calculates the movements of all atoms in the system over a period of nanoseconds to microseconds.

Analysis of the MD trajectory can provide valuable insights, including:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the ligand and the protein.

Binding Free Energy Calculations: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to provide a more accurate estimation of binding affinity.

| Computational Technique | Application to this compound Research | Key Outputs | Example from Analogous Compounds |

| Molecular Docking | Prediction of binding poses and affinity to potential protein targets. | Binding energy, interaction types (hydrogen bonds, hydrophobic interactions), ranked binding poses. | Docking of naphthalenesulfonamide derivatives into the colchicine-binding site of tubulin. researchgate.net |

| Molecular Dynamics (MD) Simulations | Assessment of the stability and dynamics of the ligand-protein complex. | RMSD, RMSF, hydrogen bond analysis, binding free energy. | MD simulations of sulfonamide-protein complexes to confirm stability and interaction profiles. acs.orgresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com This approach is highly valuable for predicting the activity of new, untested compounds and for guiding the design of more potent analogs.

To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) against a specific target would be required. The general steps are as follows:

Data Set Preparation: A series of analogs would be synthesized and tested for their biological activity. This dataset would be divided into a training set (to build the model) and a test set (to validate the model).

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These descriptors are numerical representations of the chemical structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Molecular shape and surface area.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is assessed using the test set and various statistical metrics (e.g., R², Q², RMSE).

QSAR studies on sulfonamide derivatives have successfully identified key molecular properties that govern their inhibitory activity against enzymes like carbonic anhydrase. researchgate.net These studies have shown that descriptors related to thermodynamics, polarity, and electronic properties are often crucial for activity. researchgate.net For instance, a QSAR study on caffeoyl naphthalene sulfonamide derivatives as HIV-1 integrase inhibitors revealed that altering the partition coefficient, connectivity index, and shape index could lead to increased activity. researchgate.net

| QSAR Model Parameter | Description | Relevance to this compound Analogs |

| Dependent Variable | The biological activity being modeled (e.g., pIC50). | Would be the measured activity of the analogs against a chosen target. |

| Independent Variables | Calculated molecular descriptors. | Would include descriptors for the naphthalene, sulfonamide, and pyroglutamic acid moieties. |

| Statistical Method | The algorithm used to build the model (e.g., MLR, ANN). | The choice of method would depend on the complexity of the structure-activity relationship. |

| Validation Metrics | R², Q², RMSE. | Would be used to ensure the model is robust and predictive. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Studies

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly used for this purpose.

For this compound, quantum chemical calculations can be used to:

Optimize Molecular Geometry: To determine the most stable three-dimensional conformation of the molecule.

Calculate Electronic Properties: This includes the distribution of electron density, dipole moment, and electrostatic potential. The molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions, which are important for intermolecular interactions.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Predict Spectroscopic Properties: Theoretical vibrational frequencies (FT-IR, Raman) and NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. nih.gov

Studies on naphthalenesulfonamide derivatives have utilized DFT calculations to optimize geometries and analyze vibrational spectra, showing good agreement with experimental results. nih.gov Quantum chemical calculations have also been applied to sulfonamides to compute descriptors for QSAR models and to understand their reactivity. researchgate.netresearchgate.net For example, the HOMO-LUMO gap has been used to assess the kinetic stability of sulfonamide derivatives. researchgate.net

| Quantum Chemical Calculation | Information Obtained | Significance for this compound |

| Geometry Optimization | The lowest energy 3D structure. | Provides the foundational structure for docking and other computational studies. |

| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions. | Helps in predicting sites for electrophilic and nucleophilic attacks and hydrogen bonding. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energies and their distribution. | Indicates the molecule's reactivity and kinetic stability. researchgate.net |

| Vibrational Frequency Calculation | Theoretical IR and Raman spectra. | Aids in the structural characterization of the synthesized compound. nih.gov |

Emerging Research Directions and Future Prospects for 1 Naphthylsulphonyl 5 Oxo L Proline

Applications in Synthetic Biology and Biotechnology Research

This lack of available information suggests that 1-(Naphthylsulphonyl)-5-oxo-L-proline may be a novel compound that has not yet been synthesized or characterized, or that research on it has not been published in the public domain.

Table of Mentioned Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.